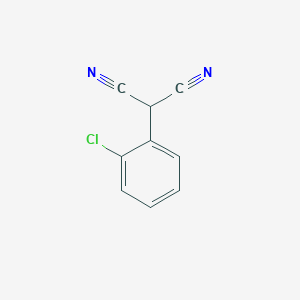
Propanedinitrile, (2-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of propanedinitrile, (2-chlorophenyl)-, involves the condensation of malononitrile with 2-chlorobenzaldehyde. An improved and eco-friendly process for its synthesis includes the following steps :
Preparation of Malononitrile Suspension: Malononitrile is added to water with constant stirring, followed by the addition of a catalyst such as piperidine or pyridine.
Condensation Reaction: The malononitrile suspension is then condensed with 2-chlorobenzaldehyde at a controlled temperature below 50°C with constant stirring.
Filtration and Drying: The resulting product is filtered and dried under vacuum.
Chemical Reactions Analysis
Propanedinitrile, (2-chlorophenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitrile groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Degradation: Under aerobic conditions, it degrades to o-chlorobenzaldehyde and malononitrile.
Scientific Research Applications
Propanedinitrile, (2-chlorophenyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology and Medicine: The compound is studied for its effects on the human body, particularly its irritant properties, which are useful in understanding the mechanisms of action of tear gases.
Industry: It is employed in the production of riot control agents and other chemical intermediates.
Mechanism of Action
The mechanism of action of propanedinitrile, (2-chlorophenyl)-, involves its interaction with sensory neurons, leading to irritation of the eyes, skin, and respiratory tract. The compound activates TRPA1 and TRPV1 receptors, which are involved in the sensation of pain and irritation .
Comparison with Similar Compounds
Propanedinitrile, (2-chlorophenyl)-, can be compared with other similar compounds such as:
Malononitrile: A simpler nitrile compound used in organic synthesis.
Cyanoacetonitrile: Another nitrile compound with similar reactivity but different applications.
Chloroacetophenone (CN): An older riot control agent that has been largely replaced by CS gas due to its higher safety ratio.
Propanedinitrile, (2-chlorophenyl)-, stands out due to its potent irritant properties and its effectiveness as a riot control agent, making it a compound of significant interest in both scientific research and practical applications.
Properties
CAS No. |
32122-65-9 |
|---|---|
Molecular Formula |
C9H5ClN2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-(2-chlorophenyl)propanedinitrile |
InChI |
InChI=1S/C9H5ClN2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7H |
InChI Key |
ZYKSUEBAYLIBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


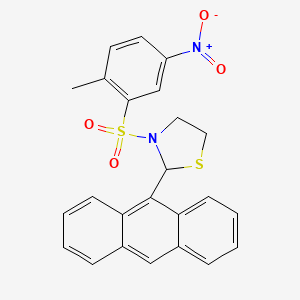
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
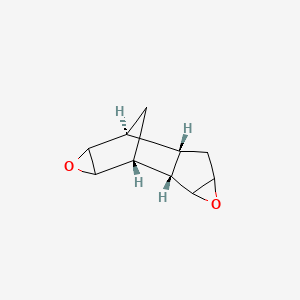
![[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B13825017.png)
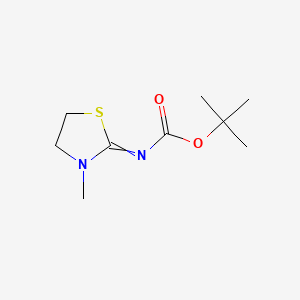
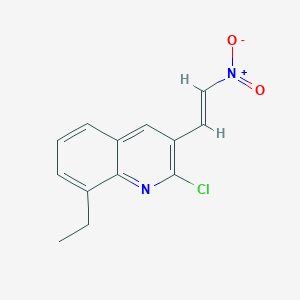
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
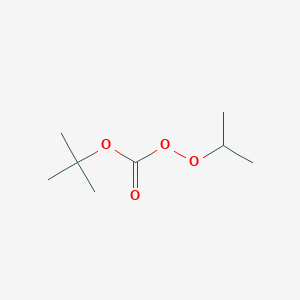
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)
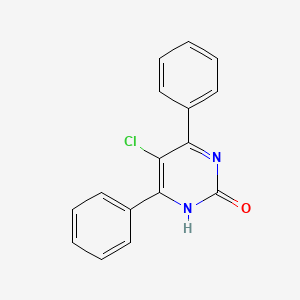
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
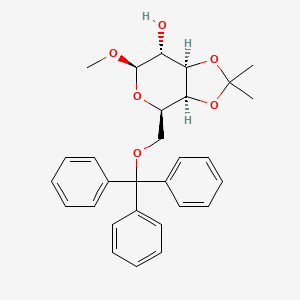
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
